molecular formula C9H10BrFN2O B3040874 N-(2-bromoethyl)-N'-(4-fluorophenyl)urea CAS No. 246236-34-0

N-(2-bromoethyl)-N'-(4-fluorophenyl)urea

Cat. No. B3040874
CAS RN: 246236-34-0
M. Wt: 261.09 g/mol
InChI Key: UNQLYVYTVKPOKI-UHFFFAOYSA-N
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Description

N-(2-bromoethyl)-N'-(4-fluorophenyl)urea (BEFU) is a compound that has gained significant attention in the scientific community due to its potential as a useful tool in biochemical and physiological research.

Scientific Research Applications

Herbicide Development

Research into fluorophenyl urea derivatives, including compounds similar to N-(2-bromoethyl)-N'-(4-fluorophenyl)urea, has shown potential in the development of selective herbicides for agricultural use. Studies on these compounds' activity against specific weeds in grain crops highlight their potential to improve crop yields by targeting unwanted plant species without harming the crops themselves (Gardner et al., 1985).

Antimicrobial Agents

The synthesis and evaluation of N-(substituted phenyl)-N'-(4-fluorophenyl)urea derivatives have demonstrated antimicrobial properties. These compounds have been tested against various microbial strains, showing promise as potential antimicrobial agents with applications in medicine and possibly in the preservation of materials susceptible to microbial degradation (Haranath et al., 2007).

Molecular Imaging

The chemical structure of N-(2-bromoethyl)-N'-(4-fluorophenyl)urea derivatives allows for the incorporation of radioisotopes, making them suitable candidates for the development of molecular imaging agents. Such compounds can be used in PET imaging to visualize and quantify biological processes at the molecular level, which is crucial in the diagnosis and monitoring of diseases (Ilovich et al., 2008).

Environmental Impact Reduction

In agricultural practices, particularly in rice cultivation, the use of urea derivatives as fertilizer has been studied to reduce environmental impacts such as nitrous oxide emissions. Research on urease inhibitors, which are structurally related to N-(2-bromoethyl)-N'-(4-fluorophenyl)urea, has shown their effectiveness in decreasing ammonia and nitrous oxide emissions from fertilized fields, contributing to more sustainable farming practices (Abalos et al., 2012).

properties

IUPAC Name

1-(2-bromoethyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQLYVYTVKPOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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